molecular formula C14H16BFO2 B15363301 2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1005000-16-7

2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15363301
CAS No.: 1005000-16-7
M. Wt: 246.09 g/mol
InChI Key: RDPIDBJZXQDSEU-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organometallic compound featuring a pinacol boronate ester core substituted with a 4-fluorophenyl ethynyl group. This compound is notable for its role in catalytic borylation reactions, particularly in the chemoselective C(sp)-H activation of terminal alkynes. Its structure combines the electron-withdrawing fluorine substituent with the rigid ethynyl linker, which enhances its reactivity in cross-coupling and functionalization reactions .

Key physicochemical properties include:

  • Molecular formula: C₁₆H₁₇BFO₂
  • Molecular weight: 278.12 g/mol
  • Reactivity: Demonstrates high selectivity in MnI-catalyzed borylation of terminal alkynes, with kinetic isotope effect (KIE) studies showing a rate ratio (rateH/rateD) of 1.5 ± 0.2, indicating moderate kinetic control during C-H bond activation .

Applications span organic synthesis and medicinal chemistry, where it serves as a stable boron source for constructing complex aryl- and alkynylboronates .

Properties

CAS No.

1005000-16-7

Molecular Formula

C14H16BFO2

Molecular Weight

246.09 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,1-4H3

InChI Key

RDPIDBJZXQDSEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and materials science. Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules. Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory agents. Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved include the formation of biaryl compounds and other complex organic structures.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pinacol Boronate Esters

Compound Name Substituent Molecular Weight (g/mol) Key Features
2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 4-Fluorophenyl ethynyl 278.12 Electron-withdrawing fluorine enhances electrophilicity; rigid ethynyl linker .
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl 242.10 Lacks fluorine, reducing electron deficiency; higher reactivity in Sonogashira couplings .
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl 236.09 Flexible benzyl group increases steric bulk; lower thermal stability .
2-[4-(Trimethylsilyl)ethynyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Trimethylsilyl ethynylphenyl 344.25 Silyl group improves solubility in nonpolar solvents; stabilizes intermediates .
2-(4-Methoxyphenylethynyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenyl ethynyl 304.18 Electron-donating methoxy group reduces electrophilicity; slower reaction kinetics .

Reactivity and Catalytic Performance

Table 2: Reactivity in Borylation Reactions

Compound Reaction Type Catalyst Yield (%) Notes
2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C(sp)-H Borylation of Alkynes MnI 85–90 High chemoselectivity; KIE = 1.5 ± 0.2 .
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suzuki-Miyaura Coupling Pd(PPh₃)₄ 78 Requires elevated temperatures (80–100°C); side product formation .
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Hydroboration of Alkenes Rh(III) 65 Moderate enantioselectivity (70% ee); sensitive to moisture .
2-[4-(Trimethylsilyl)ethynyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Stille Coupling CuI 92 Silyl group prevents homocoupling; compatible with aryl halides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via alkyne hydroboration using pinacol borane (HBpin) under Lewis acid catalysis. For example, terminal alkynes react with HBpin in the presence of catalytic Zn(OTf)₂ or FeCl₃ in dichloromethane at room temperature, yielding the corresponding dioxaborolane derivatives . Ethynyl-substituted aryl precursors (e.g., 4-fluorophenylacetylene) are coupled with HBpin under inert conditions. Purification typically involves column chromatography (Hex/EtOAC gradients).

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to verify the ethynyl and fluorophenyl moieties. For example, the ¹⁹F NMR of related fluorophenyl-dioxaborolanes shows a singlet near -115 ppm, confirming para-substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • Purity Analysis : HPLC or GC-MS with >95% purity thresholds is standard.

Q. What are the typical applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a boron-containing building block in:

  • Suzuki-Miyaura Cross-Coupling : The ethynyl group enhances electronic communication in biaryl systems. Reaction conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), DME/H₂O (3:1), 80°C, 12h .
  • Sonogashira Coupling : The ethynyl group can couple with aryl halides using Pd/Cu catalysts, forming conjugated systems for optoelectronic materials.

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity and stability of this dioxaborolane in cross-coupling reactions?

  • Methodological Answer : The ethynyl group acts as an electron-withdrawing substituent , increasing the electrophilicity of the boron center, which accelerates transmetallation in Suzuki reactions. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce coupling efficiency. Kinetic studies (e.g., monitoring reaction progress via ¹¹B NMR) and DFT calculations can quantify these effects. Optimize using bulky ligands (e.g., SPhos) to mitigate side reactions .

Q. What strategies mitigate competing protodeboronation in aqueous cross-coupling conditions?

  • Methodological Answer : Protodeboronation is minimized by:

  • pH Control : Maintain basic conditions (pH 9–10) using K₃PO₄ instead of K₂CO₃.
  • Solvent Engineering : Use mixed solvents (e.g., THF/H₂O) to enhance boronate solubility.
  • Catalyst Tuning : Employ Pd catalysts with strong σ-donor ligands (e.g., XPhos) to stabilize the boron-Pd intermediate.
  • Low-Temperature Protocols : Reactions at 50°C reduce decomposition rates .

Q. How can chemoselectivity be achieved when using this compound in multi-functionalized systems?

  • Methodological Answer :

  • Orthogonal Protection : Pair the dioxaborolane with other protected groups (e.g., silyl ethers) that are stable under cross-coupling conditions.
  • Sequential Coupling : Prioritize Suzuki-Miyaura coupling before deprotecting/reacting other functional groups (e.g., ethynyl or fluorophenyl moieties).
  • Substrate Screening : Test chemoselectivity using model substrates with competing reactive sites (e.g., bromo vs. iodo aryl partners) .

Q. What mechanistic insights have been gained from studying its role in radical borylation reactions?

  • Methodological Answer : In electrochemically driven borylation , the ethynyl group stabilizes radical intermediates via conjugation. Experimental evidence includes:

  • EPR Spectroscopy : Detection of boron-centered radicals.
  • Isotopic Labeling : Use of deuterated substrates to trace hydrogen transfer pathways.
  • Computational Studies : Identify transition states where the ethynyl group lowers activation energy for radical recombination .

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